Cas no 451511-79-8 (N-(3-chloro-2-methylphenyl)-2-fluoro-5-(2-methylcyclohexyl)sulfamoylbenzamide)

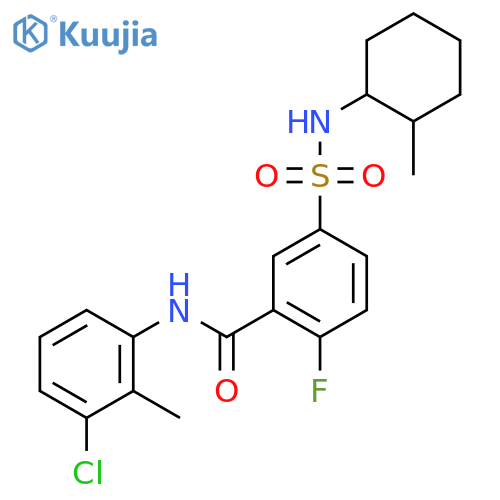

451511-79-8 structure

商品名:N-(3-chloro-2-methylphenyl)-2-fluoro-5-(2-methylcyclohexyl)sulfamoylbenzamide

N-(3-chloro-2-methylphenyl)-2-fluoro-5-(2-methylcyclohexyl)sulfamoylbenzamide 化学的及び物理的性質

名前と識別子

-

- N-(3-chloro-2-methylphenyl)-2-fluoro-5-(2-methylcyclohexyl)sulfamoylbenzamide

- 451511-79-8

- F0917-1411

- EU-0096281

- SR-01000578465

- SR-01000578465-1

- N-(3-chloro-2-methylphenyl)-2-fluoro-5-[(2-methylcyclohexyl)sulfamoyl]benzamide

- Oprea1_005530

- N-(3-chloro-2-methylphenyl)-2-fluoro-5-(N-(2-methylcyclohexyl)sulfamoyl)benzamide

- AKOS024602056

-

- インチ: 1S/C21H24ClFN2O3S/c1-13-6-3-4-8-19(13)25-29(27,28)15-10-11-18(23)16(12-15)21(26)24-20-9-5-7-17(22)14(20)2/h5,7,9-13,19,25H,3-4,6,8H2,1-2H3,(H,24,26)

- InChIKey: GWXWZLBRLMEMBQ-UHFFFAOYSA-N

- ほほえんだ: ClC1=CC=CC(=C1C)NC(C1=C(C=CC(=C1)S(NC1CCCCC1C)(=O)=O)F)=O

計算された属性

- せいみつぶんしりょう: 438.1180197g/mol

- どういたいしつりょう: 438.1180197g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 29

- 回転可能化学結合数: 5

- 複雑さ: 671

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 83.6Ų

- 疎水性パラメータ計算基準値(XlogP): 5.1

N-(3-chloro-2-methylphenyl)-2-fluoro-5-(2-methylcyclohexyl)sulfamoylbenzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0917-1411-2mg |

N-(3-chloro-2-methylphenyl)-2-fluoro-5-[(2-methylcyclohexyl)sulfamoyl]benzamide |

451511-79-8 | 90%+ | 2mg |

$59.0 | 2023-05-17 | |

| Life Chemicals | F0917-1411-1mg |

N-(3-chloro-2-methylphenyl)-2-fluoro-5-[(2-methylcyclohexyl)sulfamoyl]benzamide |

451511-79-8 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F0917-1411-2μmol |

N-(3-chloro-2-methylphenyl)-2-fluoro-5-[(2-methylcyclohexyl)sulfamoyl]benzamide |

451511-79-8 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F0917-1411-4mg |

N-(3-chloro-2-methylphenyl)-2-fluoro-5-[(2-methylcyclohexyl)sulfamoyl]benzamide |

451511-79-8 | 90%+ | 4mg |

$66.0 | 2023-05-17 | |

| Life Chemicals | F0917-1411-10μmol |

N-(3-chloro-2-methylphenyl)-2-fluoro-5-[(2-methylcyclohexyl)sulfamoyl]benzamide |

451511-79-8 | 90%+ | 10μl |

$69.0 | 2023-05-17 | |

| Life Chemicals | F0917-1411-20μmol |

N-(3-chloro-2-methylphenyl)-2-fluoro-5-[(2-methylcyclohexyl)sulfamoyl]benzamide |

451511-79-8 | 90%+ | 20μl |

$79.0 | 2023-05-17 | |

| Life Chemicals | F0917-1411-15mg |

N-(3-chloro-2-methylphenyl)-2-fluoro-5-[(2-methylcyclohexyl)sulfamoyl]benzamide |

451511-79-8 | 90%+ | 15mg |

$89.0 | 2023-05-17 | |

| Life Chemicals | F0917-1411-3mg |

N-(3-chloro-2-methylphenyl)-2-fluoro-5-[(2-methylcyclohexyl)sulfamoyl]benzamide |

451511-79-8 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| Life Chemicals | F0917-1411-5mg |

N-(3-chloro-2-methylphenyl)-2-fluoro-5-[(2-methylcyclohexyl)sulfamoyl]benzamide |

451511-79-8 | 90%+ | 5mg |

$69.0 | 2023-05-17 | |

| Life Chemicals | F0917-1411-10mg |

N-(3-chloro-2-methylphenyl)-2-fluoro-5-[(2-methylcyclohexyl)sulfamoyl]benzamide |

451511-79-8 | 90%+ | 10mg |

$79.0 | 2023-05-17 |

N-(3-chloro-2-methylphenyl)-2-fluoro-5-(2-methylcyclohexyl)sulfamoylbenzamide 関連文献

-

Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277

-

Long Chen,Lingyu Zang,Luhua Chen,Jinchao Wu,Chengming Jiang,Jinhui Song CrystEngComm, 2021,23, 5337-5344

-

S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924

-

Weijia An,Huan Wang,Jinpeng Geng,Wenquan Cui,Yong Zhan RSC Adv., 2016,6, 29554-29562

-

Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336

451511-79-8 (N-(3-chloro-2-methylphenyl)-2-fluoro-5-(2-methylcyclohexyl)sulfamoylbenzamide) 関連製品

- 244189-70-6(3-(propan-2-yl)aminopropanoic acid hydrochloride)

- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)

- 1806262-66-7(3-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde)

- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)

- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)

- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)

- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)

- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)

- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)

- 946234-91-9(ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量